molecular formula C15H19NO4 B7437441 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid

3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid

Cat. No.: B7437441
M. Wt: 277.31 g/mol
InChI Key: VWUUJVLWOMFHCY-UHFFFAOYSA-N
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Description

3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into the azetidine ring, resulting in a more sustainable and versatile process .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the benzoic acid moiety.

    Substitution: Substitution reactions can occur at the benzoic acid moiety or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety can interact with enzymes and proteins, leading to modifications in their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group. This structure provides specific reactivity and stability, making it valuable in synthetic and pharmaceutical chemistry .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUJVLWOMFHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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